1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride

Beschreibung

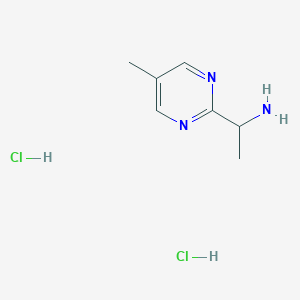

1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its molecular formula C7H13Cl2N3 and is known for its unique structure and properties.

Eigenschaften

IUPAC Name |

1-(5-methylpyrimidin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-3-9-7(6(2)8)10-4-5;;/h3-4,6H,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRVVDAZLXTRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyrimidine and ethanamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the consistency and quality of the final product.

Analyse Chemischer Reaktionen

1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its therapeutic potential and possible applications in drug development.

Industry: The compound is used in various industrial processes and applications.

Wirkmechanismus

The mechanism of action of 1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride can be compared with other similar compounds, such as:

1-(5-Methylpyrimidin-2-yl)ethanamine: The base compound without the dihydrochloride component.

2-(5-Methylpyrimidin-2-yl)ethanamine: A structural isomer with a different position of the ethanamine group.

1-(5-Methylpyrimidin-2-yl)propanamine: A compound with a propanamine group instead of ethanamine.

The uniqueness of this compound lies in its specific structure and properties, which differentiate it from other similar compounds and contribute to its distinct applications and effects.

Biologische Aktivität

1-(5-Methylpyrimidin-2-yl)ethanamine; dihydrochloride, also known by its CAS number 2413878-64-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C7H10Cl2N3

- Molecular Weight : 195.08 g/mol

The presence of a pyrimidine ring contributes to its biological activity, particularly in interactions with various biological targets.

The biological activity of 1-(5-Methylpyrimidin-2-yl)ethanamine; dihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist or antagonist depending on the target, influencing various signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to 1-(5-Methylpyrimidin-2-yl)ethanamine exhibit significant antimicrobial activity. For instance, studies have reported IC50 values indicating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | IC50 (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Escherichia coli | 1.2 |

| 1-(5-Methylpyrimidin-2-yl)ethanamine; dihydrochloride | TBD |

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, it was tested against various cancer cell lines with varying degrees of efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 8 |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidine compounds, including 1-(5-Methylpyrimidin-2-yl)ethanamine; dihydrochloride. These compounds were evaluated for their ability to inhibit the growth of cancer cells. The study found that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 cells, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Evaluation

A recent study focused on the antimicrobial properties of various pyrimidine derivatives, including the target compound. The results indicated that the compound exhibited moderate antibacterial activity against E. coli and S. aureus, reinforcing the need for further investigation into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(5-Methylpyrimidin-2-yl)ethanamine dihydrochloride with high purity?

- Methodology : The synthesis involves reacting 5-methylpyrimidine-2-carboxaldehyde with ethylamine in a reductive amination process using sodium borohydride (NaBH₄) as the reducing agent. The intermediate amine is then treated with hydrochloric acid to form the dihydrochloride salt. Key parameters include maintaining a pH of 6–7 during reduction, reaction temperatures below 25°C to avoid side reactions, and purification via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the pyrimidine ring protons (δ 8.5–9.0 ppm) and methyl/ethylamine groups.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 168.1 for the free base).

- Elemental Analysis : Ensures stoichiometric Cl⁻ content (~22.5% for dihydrochloride) .

Q. What key chemical properties influence its stability under laboratory conditions?

- Properties :

- Hygroscopicity : The dihydrochloride salt is hygroscopic; store in desiccators under inert gas.

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating during synthesis.

- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (e.g., methanol, DMSO) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and frontier molecular orbitals (HOMO-LUMO gaps). Studies show that pyrimidine derivatives exhibit π→π* transitions at ~260–280 nm, correlating with UV-Vis spectra. Thermochemical accuracy for bond dissociation energies can be achieved with an average deviation of <3 kcal/mol .

Q. What experimental strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodology :

- High-Resolution NMR : Assign overlapping signals using 2D techniques (COSY, HSQC).

- X-ray Crystallography : Use SHELX software for structure refinement. For example, the pyrimidine ring’s dihedral angle with the ethanamine chain (~15°) affects intermolecular interactions .

- Cross-Validation : Compare MS/MS fragmentation patterns with simulated spectra .

Q. How can the compound be structurally modified to enhance biological activity or selectivity?

- Methodology :

- Substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidine 4-position to modulate receptor binding.

- Derivatization : React the primary amine with acyl chlorides or sulfonyl chlorides to create amides/sulfonamides.

- Metal Coordination : Use the pyrimidine nitrogen as a ligand for transition metals (e.g., Cu²⁺) to study catalytic or bioactive complexes .

Q. What mechanisms underlie its interaction with serotonin receptors (e.g., 5-HT₁A)?

- Methodology :

- Radioligand Binding Assays : Measure IC₅₀ values using [³H]-8-OH-DPAT as a competitive ligand.

- Molecular Dynamics Simulations : Model hydrogen bonding between the ethanamine group and Asp116 in the receptor’s binding pocket.

- Functional Assays : Monitor cAMP inhibition in HEK293 cells transfected with 5-HT₁A receptors .

Q. How can reaction conditions be optimized for large-scale derivative synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary solvent (e.g., THF vs. DMF), temperature (20–60°C), and catalyst (e.g., Pd/C for hydrogenation).

- Green Chemistry : Replace NaBH₄ with catalytic transfer hydrogenation (e.g., ammonium formate/Pd).

- Process Analytics : Use inline FTIR to monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.